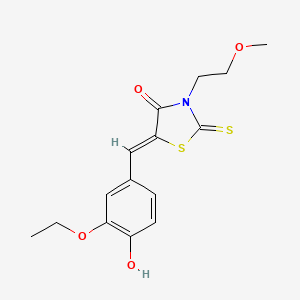

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure includes a 3-ethoxy-4-hydroxybenzylidene substituent at position 5 and a 2-methoxyethyl group at position 3 (Z-configuration).

Properties

IUPAC Name |

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S2/c1-3-20-12-8-10(4-5-11(12)17)9-13-14(18)16(6-7-19-2)15(21)22-13/h4-5,8-9,17H,3,6-7H2,1-2H3/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIKJDFWWBIODQ-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCOC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCOC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80417192 | |

| Record name | AC1NT3RP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80417192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5864-73-3 | |

| Record name | AC1NT3RP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80417192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with an appropriate aldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction can be summarized as follows:

Starting Materials: Thiazolidinone derivative, 3-ethoxy-4-hydroxybenzaldehyde, and 2-methoxyethylamine.

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours.

Product Isolation: The product is isolated by filtration, followed by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis of This compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thioxo group (C=S) at position 2 of the thiazolidinone ring is susceptible to oxidation. Under mild acidic conditions with oxidizing agents like hydrogen peroxide or potassium permanganate, the thioxo group can form sulfoxide (C-SO) or sulfone (C-SO₂) derivatives. For example:

-

Sulfoxide formation :

-

Sulfone formation :

The benzylidene double bond (C=C) may also undergo epoxidation under oxidative conditions, though this is less common due to steric hindrance from substituents.

Reduction Reactions

The thioxo group and conjugated double bond can be reduced using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation:

-

Thioxo to thiol :

-

Double bond reduction : (saturating the benzylidene moiety)

Reduction alters the compound’s electronic properties, potentially enhancing solubility or modulating biological activity.

Substitution Reactions

The methoxyethyl and ethoxy groups undergo nucleophilic substitution under basic or acidic conditions. For example:

The thiazolidinone nitrogen (position 3) can also participate in alkylation or acylation reactions to introduce new substituents .

Cyclization and Ring-Opening Reactions

The thiazolidinone ring can undergo ring-opening in the presence of strong nucleophiles (e.g., amines or Grignard reagents), forming open-chain thioamides. Conversely, cyclization reactions with dicarbonyl compounds can yield fused heterocycles. For example:

-

Cyclization with malononitrile :

Forms pyrido[2,1-b]thiazole derivatives under reflux

Condensation Reactions

The benzylidene moiety part

Scientific Research Applications

Antioxidant Activity

Research indicates that thiazolidinone derivatives possess antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Studies have demonstrated that (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one can scavenge free radicals, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial and fungal strains. Its efficacy against pathogens may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. Clinical studies have begun to explore its potential as an alternative treatment for resistant infections.

Anti-inflammatory Effects

Inflammation is a key factor in numerous chronic diseases. Preliminary studies suggest that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for further investigation in conditions like arthritis and inflammatory bowel disease.

Interaction with Biological Targets

The compound's mechanism of action involves interaction with specific biological targets, including enzymes and receptors involved in oxidative stress and inflammation pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the biological activity of thiazolidinone derivatives by modifying their chemical structure. Variations in substituents on the benzylidene moiety have been explored to enhance potency and selectivity towards specific biological targets.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro, suggesting potential neuroprotective effects. |

| Study B | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Candida albicans, indicating broad-spectrum antimicrobial potential. |

| Study C | Anti-inflammatory Properties | Reduced levels of TNF-alpha and IL-6 in animal models of inflammation, supporting its use in inflammatory disorders. |

Mechanism of Action

The mechanism of action of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound is known to:

Inhibit Enzymes: It can inhibit specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

Bind to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways.

Comparison with Similar Compounds

Structural Comparison with Thiazolidinone Derivatives

Thiazolidinones share a core 1,3-thiazolidin-4-one ring but differ in substituents, leading to variations in biological activity and chemical reactivity.

| Compound Name | Substituents | Key Structural Differences | Biological Activities | References |

|---|---|---|---|---|

| Target Compound | 3-ethoxy-4-hydroxybenzylidene, 2-methoxyethyl | Hydroxy and ethoxy groups on benzylidene; methoxyethyl side chain | Antimicrobial, anticancer (predicted) | |

| (5Z)-5-(2,4-dichlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | 2,4-dichlorobenzylidene, 4-ethoxyphenyl | Dichloro and ethoxy groups | Antimicrobial, anticancer | |

| Thiazolidinedione derivatives | Variable aryl/alkyl groups at positions 3 and 5 | Often lack sulfur or benzylidene moieties | Antidiabetic (e.g., rosiglitazone) |

Key Insight : The hydroxy and ethoxy groups in the target compound may enhance hydrogen bonding with biological targets compared to halogenated analogs like the dichloro derivative .

Pyrazole-Containing Thiazolidinones

Pyrazole rings are common in bioactive compounds due to their ability to modulate enzyme interactions.

| Compound Name | Pyrazole Substituents | Thiazolidinone Substituents | Notable Activities | References |

|---|---|---|---|---|

| Target Compound | N/A | 3-ethoxy-4-hydroxybenzylidene | N/A (structural focus) | |

| (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one | 4-ethoxyphenyl, phenyl | Methyl group at position 3 | Anti-inflammatory, anticancer | |

| (5Z)-3-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one | Propoxyphenyl, butyl | Butyl chain at position 3 | Improved lipophilicity |

Key Insight : The absence of a pyrazole ring in the target compound simplifies its structure but may reduce binding diversity compared to pyrazole-containing analogs .

Substituent Effects on Bioactivity

Substituents like ethoxy, methoxy, and halogens significantly influence activity:

- Ethoxy/Methoxy Groups: Enhance solubility and metabolic stability. For example, the 3-ethoxy-4-hydroxybenzylidene group in the target compound may improve water solubility compared to non-polar derivatives .

Biological Activity

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its antibacterial, anticancer, and antioxidant properties, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a thiazolidin-4-one core characterized by the following structural formula:

- Molecular Formula : C₁₉H₁₇N₁O₃S₂

- SMILES : CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)O

Antibacterial Activity

Thiazolidin-4-one derivatives exhibit significant antibacterial properties. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated inhibition rates of up to 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli .

Table 1: Antibacterial Activity of Thiazolidin-4-One Derivatives

| Compound | Target Bacteria | Inhibition Rate (%) |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46 |

| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66 |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives is well-documented. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For example, studies indicate that thiazolidinone derivatives can effectively target HT29 adenocarcinoma cells and H460 lung cancer cells .

Table 2: Anticancer Activity of Thiazolidin-4-One Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiazolidinone Derivative A | HT29 | TBD |

| Thiazolidinone Derivative B | H460 | TBD |

| This compound | TBD | TBD |

Antioxidant Activity

Antioxidant properties are another critical aspect of thiazolidin-4-one derivatives. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is pivotal in preventing cellular damage .

Table 3: Antioxidant Activity of Thiazolidin-4-One Derivatives

| Compound | Assay Type | IC50 (µM) |

|---|---|---|

| Thiazolidinone Derivative A | DPPH Scavenging | TBD |

| Thiazolidinone Derivative B | ABTS Assay | TBD |

| This compound | TBD | TBD |

Case Studies

Recent studies have highlighted the potential of thiazolidinone derivatives in clinical applications:

- Antibiofilm Activity : Research has shown that certain thiazolidinones can inhibit biofilm formation in bacterial strains, which is crucial for addressing antibiotic resistance .

- Multi-target Enzyme Inhibition : The ability of these compounds to inhibit multiple enzymes involved in cancer progression presents a promising avenue for drug development .

Q & A

Q. What are the validated synthetic routes for (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one?

Methodology:

- The compound can be synthesized via condensation reactions between 3-ethoxy-4-hydroxybenzaldehyde and 3-(2-methoxyethyl)-2-thioxothiazolidin-4-one under acidic conditions (e.g., acetic acid or HCl).

- Key steps: Formation of a Schiff base intermediate followed by cyclization. Solvents like ethanol or methanol are typically used, with heating (reflux) to drive the reaction to completion .

- Purification involves recrystallization from DMF-ethanol mixtures or column chromatography.

Q. How is the compound’s structure confirmed experimentally?

Methodology:

Q. What are the standard protocols for assessing its biological activity?

Methodology:

- Antimicrobial assays : Disk diffusion or microdilution methods against Staphylococcus aureus or E. coli (MIC values typically 10–50 µM for related thiazolidinones) .

- Antioxidant activity : DPPH radical scavenging (IC₅₀ reported as 15–30 µM for analogs) .

- Enzyme inhibition : Kinase inhibition (e.g., DYRK1A) via fluorescence polarization assays .

Advanced Research Questions

Q. How can Z/E isomerism in the benzylidene moiety be controlled or characterized?

Methodology:

- Stereochemical control : Use of microwave irradiation or high-pressure conditions to favor Z-isomers (e.g., 80°C, 15-minute reactions yield >90% Z-configuration) .

- Characterization :

- NOESY NMR : Cross-peaks between benzylidene protons and thiazolidinone rings confirm spatial proximity in Z-isomers.

- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve isomers under isocratic elution (hexane:IPA = 90:10) .

Q. How to resolve contradictions in biological activity data across studies?

Methodology:

- Dose-response validation : Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Structural analogs : Compare IC₅₀ values of derivatives (e.g., 4-bromo vs. 4-chloro substitution alters antialgal activity from IC₅₀ = 3.0 µM to 1.3 µM) .

- Mechanistic studies : Molecular docking (e.g., AutoDock Vina) to identify binding interactions with targets like hemoglobin subunits .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Methodology:

Q. How does crystallographic solvent inclusion affect bioactivity?

Methodology:

- Crystallography : Compare SC-XRD data of solvated vs. unsolvated forms (e.g., ethanol inclusion alters hydrogen-bonding networks, impacting solubility) .

- Bioassays : Test solubility-adjusted formulations (e.g., DMSO/PBS) to isolate solvent effects .

Methodological Challenges

Q. What are the limitations in synthesizing high-purity batches?

- Byproduct formation : Thiosemicarbazide intermediates may dimerize; mitigate via stepwise addition of aldehydes .

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers .

Q. How to optimize reaction yields for scale-up?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.